molecular formula C12H15N3 B8631775 6-amino-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

6-amino-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B8631775
M. Wt: 201.27 g/mol
InChI Key: PTEKNUKRFQOBSK-UHFFFAOYSA-N
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Description

6-amino-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-amine

InChI

InChI=1S/C12H15N3/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-3,6,14H,4-5,7,13H2,1H3

InChI Key

PTEKNUKRFQOBSK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)NC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1CCc2c([nH]c3ccc([N+](=O)[O-])cc23)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-6-nitro-2,3,4,9-tetrahydro-1H-β-carboline (description 1) (1.42 g, 6.13 mmol) in EtOH (300 mL), 570 mg of (5%) Pd/C were added. The mixture was hydrogenated under 20 psi at room temperature for 20 h and filtered through a pad of Celite. The EtOH was evaporated to dryness to yield 1.32 g of 6-amino-2-methyl-2,3,4,9-tetrahydro-1H-β-carboline that were used directly to synthesize compounds of formula I.
Name
2-methyl-6-nitro-2,3,4,9-tetrahydro-1H-β-carboline
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
570 mg
Type
catalyst
Reaction Step One

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